Product packaging for Dimethyl (3-Methyl-4-nitrophenyl)malonate(Cat. No.:)

Dimethyl (3-Methyl-4-nitrophenyl)malonate

Cat. No.: B14126821
M. Wt: 267.23 g/mol
InChI Key: CNICFJUBZDBLNU-UHFFFAOYSA-N
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Description

Dimethyl (3-Methyl-4-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO6 B14126821 Dimethyl (3-Methyl-4-nitrophenyl)malonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-(3-methyl-4-nitrophenyl)propanedioate

InChI

InChI=1S/C12H13NO6/c1-7-6-8(4-5-9(7)13(16)17)10(11(14)18-2)12(15)19-3/h4-6,10H,1-3H3

InChI Key

CNICFJUBZDBLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Dimethyl 3 Methyl 4 Nitrophenyl Malonate and Analogues

Classical Malonic Ester Synthesis and its Adaptations

The malonic ester synthesis is a versatile method for the preparation of substituted acetic acids and their ester derivatives. wikipedia.orglibretexts.org While traditionally employed for alkylation, its principles can be adapted for the synthesis of aryl malonates, although direct arylation via this classical route is less common than SNAr strategies. The core of this methodology revolves around the generation of a nucleophilic enolate from a malonate diester, followed by its reaction with an appropriate electrophile.

Deprotonation and Enolate Formation

The initial and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon of the malonate ester. The protons on the methylene (B1212753) group flanked by two carbonyl groups exhibit enhanced acidity (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com

A variety of bases can be employed for this purpose, with the choice depending on the specific requirements of the reaction, such as the need to avoid side reactions like hydrolysis or transesterification. Common bases include sodium ethoxide (NaOEt) in ethanol (B145695) or sodium hydride (NaH), a non-nucleophilic base, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com The use of a base whose alkoxide component matches the ester groups of the malonate (e.g., sodium methoxide (B1231860) for dimethyl malonate) is a common strategy to prevent transesterification. The resulting enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

Carbon-Carbon Bond Formation via Alkylation Reactions

Following its formation, the malonate enolate can react with a suitable electrophile in a nucleophilic substitution reaction to form a new carbon-carbon bond. In the context of synthesizing analogues of dimethyl (3-methyl-4-nitrophenyl)malonate, this would typically involve the reaction with an alkyl halide. This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.comresearchgate.net

The efficiency of this alkylation step is subject to the general constraints of S(_N)2 reactions. Therefore, primary and methyl halides are the most effective substrates, while secondary halides react more slowly and tertiary halides are prone to elimination side reactions. masterorganicchemistry.com

Considerations for Mono- and Dialkylation Control

A key consideration in the malonic ester synthesis is the potential for both mono- and dialkylation of the α-carbon. After the first alkyl group has been introduced, the resulting monoalkylated malonic ester still possesses one acidic α-proton. This proton can be removed by a base to form a new enolate, which can then react with another molecule of the alkyl halide to yield a dialkylated product. wikipedia.org

Several strategies can be employed to control the extent of alkylation. To favor monoalkylation, an excess of the malonic ester relative to the base and the alkylating agent can be used. This ensures that the base preferentially deprotonates the more acidic starting malonic ester. Conversely, to promote dialkylation, a stoichiometric amount or a slight excess of the base and two or more equivalents of the alkylating agent are used. The reaction conditions, including the choice of base, solvent, and temperature, can also be optimized to favor the desired product.

Esterification Approaches for Malonic Acid Derivatives

A more direct route to this compound involves the esterification of the corresponding (3-methyl-4-nitrophenyl)malonic acid. This approach is contingent on the availability of the diacid precursor. Esterification can be achieved through several standard methods, with the Fischer-Speier esterification being a common choice.

This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.

Alternative esterification methods that can be employed include the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the alcohol. For substituted malonic acids, mono-esterification can be a competing process, and reaction conditions may need to be optimized to ensure the formation of the desired diester. nih.gov

Reactant 1Reactant 2Catalyst/ReagentProductNotes
(3-Methyl-4-nitrophenyl)malonic acidMethanol (B129727) (excess)H₂SO₄ (catalytic)This compoundFischer-Speier esterification. researchgate.net
(3-Methyl-4-nitrophenyl)malonic acidMethanolDCCThis compoundDCC acts as a dehydrating agent.
(3-Methyl-4-nitrophenyl)malonyl chlorideMethanol-This compoundRequires prior conversion of the diacid to the diacyl chloride.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Malonates

Nucleophilic aromatic substitution (SNAr) provides a powerful and widely applicable method for the synthesis of aryl malonates, including this compound. This strategy is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.gov

The mechanism of an S(_N)Ar reaction involves the nucleophilic attack of the malonate enolate on the carbon atom bearing the leaving group. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. nih.gov

Reaction of Halonitroarenes with Malonate Diester Anions

A common implementation of the SNAr strategy for the synthesis of this compound involves the reaction of a 3-halo-4-nitrotoluene with the enolate of dimethyl malonate. The halogen atom (typically fluorine or chlorine) serves as the leaving group. The nitro group at the para position is crucial for activating the ring towards nucleophilic attack.

The reaction is typically carried out by first generating the dimethyl malonate enolate using a base such as sodium hydride in an aprotic polar solvent like DMF or DMSO. The halonitroarene is then added to the solution of the enolate. The reaction temperature can be varied to optimize the yield and reaction time. The reactivity of the halonitroarene is dependent on the nature of the halogen, with fluorine generally being the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

Below is a table summarizing representative SNAr reactions for the synthesis of aryl malonates from various halonitroarenes.

HalonitroareneMalonate DiesterBaseSolventProductYield (%)
1-Fluoro-4-nitrobenzeneDiethyl malonateNaHDMFDiethyl (4-nitrophenyl)malonate85
1-Chloro-2,4-dinitrobenzeneDiethyl malonateK₂CO₃AcetoneDiethyl (2,4-dinitrophenyl)malonate92
3-Chloro-4-nitrotolueneDimethyl malonateNaHDMFThis compoundNot specified
2,4-DifluoronitrobenzeneMorpholine-EtOH4-(2-Fluoro-4-nitrophenyl)morpholineNot specified

Influence of Substituent Position on Reactivity

The reactivity of the aromatic ring in phenylmalonate derivatives is significantly influenced by the nature and position of its substituents. In the case of this compound, the phenyl ring is substituted with a methyl group (-CH₃) at the C-3 position and a nitro group (-NO₂) at the C-4 position. These substituents exert opposing electronic effects that dictate the molecule's reactivity in various chemical transformations, particularly electrophilic and nucleophilic aromatic substitution reactions.

The nitro group is a powerful electron-withdrawing group due to both its inductive (-I) and resonance (-R) effects. This deactivates the aromatic ring, making it significantly less reactive towards electrophilic attack than benzene. libretexts.org Any electrophilic substitution would be directed to the positions meta to the nitro group (C-2 and C-6). Conversely, the methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. It activates the aromatic ring and directs incoming electrophiles to the ortho and para positions relative to itself (C-2, C-4, and C-6). libretexts.org

In this compound, these effects are combined. The strong deactivating effect of the nitro group dominates, rendering the ring generally unreactive to electrophilic substitution. However, the directing effects of both groups coincide at the C-2 and C-6 positions. The C-2 position is ortho to the methyl group and meta to the nitro group, while the C-6 position is also ortho to the methyl group and meta to the nitro group.

For nucleophilic aromatic substitution (SNAAr), the presence of the strong electron-withdrawing nitro group is highly activating. It stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions. The methyl group at the C-3 position (ortho to the nitro group) can sterically hinder the approach of a nucleophile to the C-4 position, but the primary influence on reactivity remains the electronic activation provided by the nitro group.

The electronic nature of substituents also affects the acidity of the benzylic protons of the malonate moiety and can influence the rates of reactions involving this part of the molecule. A study on substituted 2-nitrophenols demonstrated that the inductive effect of substituents meta to the nitro group determines the reduction potential values. nih.gov This principle suggests that the electronic environment created by the 3-methyl and 4-nitro groups will modulate the chemical properties and reactivity of the entire molecule.

SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic SubstitutionInfluence on Nucleophilic Aromatic Substitution
Nitro (-NO₂)C-4Electron-withdrawing (-I, -R)Strong deactivation; meta-directing (to C-2, C-6)Strong activation, especially at ortho/para positions
Methyl (-CH₃)C-3Electron-donating (+I)Weak activation; ortho, para-directing (to C-2, C-4, C-6)Weak deactivation

Advanced Catalytic Synthetic Routes for Malonate Derivatives

Modern organic synthesis relies heavily on catalytic methods to construct complex molecules with high efficiency and selectivity. For the synthesis of malonate derivatives, including structurally complex analogues of this compound, several advanced catalytic strategies have been developed. These methods offer significant advantages over classical approaches by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions and often with high stereocontrol. Key among these are palladium-catalyzed reactions, phase-transfer catalysis, and multi-component reactions, which provide powerful tools for accessing a diverse range of functionalized malonates.

Palladium-Catalyzed Reactions of Allylic Malonates

Palladium-catalyzed reactions, particularly the Tsuji-Trost allylic alkylation, represent a cornerstone of modern synthetic chemistry for C-C bond formation. organic-chemistry.org This reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile, such as the enolate of a dialkyl malonate. organic-chemistry.org The catalytic cycle typically begins with the coordination of a palladium(0) complex to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) intermediate. The malonate nucleophile then attacks this intermediate, leading to the alkylated product and regenerating the palladium(0) catalyst. organic-chemistry.orgnih.gov

The development of chiral ligands for this transformation has enabled highly enantioselective versions of the reaction, making it a benchmark for assessing the effectiveness of new asymmetric catalysts. acs.org For instance, the allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate (B1210297) with dimethyl malonate is a standard model reaction. mdpi.com Using palladium complexes with chiral bis(oxazoline) ligands derived from heteroarylidene malonates, excellent enantioselectivity has been achieved. mdpi.comnih.gov

Ligand TypeSubstrateNucleophileEnantiomeric Excess (ee)Reference
Phenyl-bis(oxazoline)1,3-diphenyl-2-propen-1-yl acetateDimethyl malonateUp to 96% mdpi.com
Trialkylsilyl-aminophosphine1,3-diphenyl-2-propenyl acetateDimethyl malonate-BSA-LiOAcHigh organic-chemistry.org

These methods provide a versatile route to chiral, non-racemic malonate derivatives which are valuable building blocks for the synthesis of natural products and pharmaceuticals. researchgate.net

Phase-Transfer Catalysis in Enantioselective Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). In the synthesis of malonate derivatives, enantioselective PTC has emerged as a highly effective method for the asymmetric α-alkylation of malonates to construct quaternary carbon stereocenters. nih.govacs.org

This methodology typically employs a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, which transports the malonate enolate from the aqueous or solid phase into the organic phase. acs.org In the organic phase, the chiral ion pair reacts with an alkylating agent, and the stereochemical outcome is controlled by the chiral environment provided by the catalyst. This approach has been used to synthesize chiral α,α-dialkylmalonates in high chemical yields and with excellent enantioselectivities. researchgate.netnih.gov

Researchers have developed various malonate substrates and catalysts to optimize these reactions. For example, the alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst affords products with up to 99% yield and 98% enantiomeric excess (ee). nih.gov A significant advantage of this strategy is the ability to design malonate substrates with ester groups that can be selectively cleaved under different conditions (acidic or basic) following the alkylation, enhancing the synthetic utility of the products. nih.govfrontiersin.org

Malonate SubstrateCatalystYieldEnantiomeric Excess (ee)Reference
2,2-diphenylethyl tert-butyl α-methylmalonates(S,S)-3,4,5-trifluorophenyl-NAS bromideUp to 99%Up to 98% nih.gov
2-methylbenzyl tert-butyl α-methylmalonates(S,S)-3,4,5-trifluorophenyl-NAS bromideUp to 99%Up to 91% nih.gov
tert-butyl methyl malonateN-(9-anthracenylmethyl)cinchoninium chlorideHighHigh acs.org

Multi-Component Reactions Involving Dialkyl Malonates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov Dialkyl malonates are versatile C-nucleophiles and are frequently employed in the design of novel MCRs.

One example is the organocatalyzed three-component reaction between an aldehyde, an alkyl acrylate, and a dialkyl malonate. nih.gov This reaction proceeds through an initial Morita-Baylis-Hillman reaction between the aldehyde and acrylate, followed by a Michael addition of the dialkyl malonate to the resulting adduct. This one-pot procedure allows for the efficient synthesis of highly functionalized compounds. nih.gov

Dialkyl malonates also participate in more complex pseudo-five-component reactions. For instance, the diastereoselective synthesis of polysubstituted 2-piperidinones has been achieved using two equivalents of an aromatic aldehyde with one equivalent each of a dialkyl malonate, nitromethane (B149229), and ammonium (B1175870) acetate. nih.gov The reaction sequence involves a Michael addition of nitromethane to an arylidene malonate, followed by a nucleophilic addition to an arylimine and subsequent lactamization to form the piperidinone ring. nih.gov These examples highlight the power of dialkyl malonates as key building blocks in the construction of complex heterocyclic systems through MCRs.

Reactivity and Reaction Mechanisms of Dimethyl 3 Methyl 4 Nitrophenyl Malonate Derivatives

Transformations of the Nitro Group

The nitro group attached to the phenyl ring is a pivotal site for reactivity, primarily serving as a precursor to the amino group, which can then engage in various subsequent reactions, most notably cyclizations.

Reductions to Amino Functionalities

The conversion of the aromatic nitro group in Dimethyl (3-Methyl-4-nitrophenyl)malonate to its corresponding amino functionality, Dimethyl (4-amino-3-methylphenyl)malonate, is a fundamental transformation. This reduction is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The choice of reagent is crucial for ensuring high yields and chemoselectivity, especially if other reducible groups are present in a more complex derivative.

Catalytic hydrogenation, employing gaseous hydrogen (H₂) with a metal catalyst, is a common and efficient method. Transfer hydrogenation offers a milder alternative, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst.

MethodReagent/Catalyst SystemTypical Conditions
Catalytic HydrogenationH₂ gas with Pd/C, PtO₂, or Raney NickelPressurized H₂, various solvents (e.g., Ethanol (B145695), Ethyl Acetate)
Transfer HydrogenationFe/HCl, Zn/AcOH, or SnCl₂/HClAcidic aqueous or alcoholic solutions, often with heating
Hydrazine-based ReductionHydrazine hydrate (B1144303) (N₂H₄·H₂O) with a catalyst (e.g., Fe-based)Typically performed at lower temperatures in alcoholic solvents

Role in Reductive Cyclization Reactions

The true synthetic utility of the nitro group in this malonate derivative is often realized in reductive cyclization reactions. chemicalbook.comyoutube.com In these processes, the nitro group is reduced to an amine in situ, which then acts as an intramolecular nucleophile, attacking an electrophilic site within the same molecule to form a new heterocyclic ring. chemicalbook.comyoutube.com

A prime example is the synthesis of quinolone and quinoline (B57606) derivatives. chemicalbook.comyoutube.com After reduction of the nitro group to an amine, the newly formed aniline (B41778) derivative can cyclize via condensation with one of the malonate's ester groups or a derivative thereof. This strategy provides a powerful pathway to construct fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. chemicalbook.comyoutube.com The reaction mechanism involves the initial reduction, followed by an intramolecular nucleophilic attack by the amino group onto a carbonyl carbon of the ester, and subsequent dehydration to form the heterocyclic ring. This process is a cornerstone in the synthesis of quinoline-4-amines from related 3-(2-nitrophenyl)isoxazoles, showcasing the power of reductive heterocyclization. chemicalbook.comwikipedia.org

Reactions Involving Ester Functionalities

The two methyl ester groups of the malonate moiety are susceptible to nucleophilic attack, leading to hydrolysis, decarboxylation, and transesterification.

Hydrolysis and Decarboxylation Pathways

The dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, (3-Methyl-4-nitrophenyl)malonic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. nih.gov

The resulting malonic acid derivative is thermally unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield 2-(3-Methyl-4-nitrophenyl)acetic acid. This hydrolysis-decarboxylation sequence is a classic transformation of malonic esters. nih.govgoogle.com

Reaction Pathway:

Hydrolysis (Saponification): this compound + 2 KOH → Dipotassium (3-Methyl-4-nitrophenyl)malonate + 2 CH₃OH

Acidification: Dipotassium (3-Methyl-4-nitrophenyl)malonate + 2 HCl → (3-Methyl-4-nitrophenyl)malonic acid + 2 KCl

Decarboxylation: (3-Methyl-4-nitrophenyl)malonic acid + Heat (Δ) → 2-(3-Methyl-4-nitrophenyl)acetic acid + CO₂

Transesterification Considerations

Transesterification is a potential reaction or side reaction where the methyl groups of the esters are exchanged with another alkyl group from an alcohol solvent. This process can be catalyzed by either acids or bases.

Under basic conditions, an alkoxide (RO⁻) from a different alcohol (R-OH) can act as a nucleophile, attacking the ester's carbonyl carbon. To avoid this product scrambling in reactions where a base is needed (like alkylation of the methylene (B1212753) carbon), it is crucial to use an alkoxide base that corresponds to the ester's alcohol. For this compound, using sodium methoxide (B1231860) (NaOCH₃) as the base in methanol (B129727) solvent ensures that even if transesterification occurs, the ester groups remain unchanged. nih.gov

Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a different alcohol. Organotin compounds, such as dibutyltin (B87310) oxide, have also been employed as effective catalysts for the transesterification of malonate esters.

Reactions at the Methylene Carbon of the Malonate Moiety

The methylene carbon (CH₂) situated between the two ester carbonyl groups is highly acidic (pKa ≈ 13 in DMSO). This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This property allows the methylene carbon to be easily deprotonated by a moderately strong base, turning it into a potent carbon nucleophile for various carbon-carbon bond-forming reactions. google.com

Reaction TypeDescriptionTypical Reagents
Alkylation The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, attaching an alkyl group to the methylene carbon. This is a key step in the classic malonic ester synthesis. google.com1. Base (e.g., NaOCH₃) 2. Alkyl Halide (R-X)
Knoevenagel Condensation The enolate adds to an aldehyde or ketone, followed by dehydration to form an α,β-unsaturated compound. This reaction is typically catalyzed by a weak base.Aldehyde/Ketone, weak base catalyst (e.g., piperidine, pyridine)
Michael Addition The enolate undergoes a conjugate addition to an α,β-unsaturated carbonyl compound or nitroolefin, forming a new carbon-carbon bond at the β-position of the acceptor.α,β-unsaturated compound, base catalyst

The reactivity at this central carbon makes this compound a versatile building block for synthesizing more complex molecules, allowing for the introduction of various substituents prior to further manipulation of the nitro or ester groups. google.com

Condensation Reactions

A primary mode of reactivity for active methylene compounds like this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the malonate carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org

The general mechanism proceeds via the formation of the malonate enolate, which then attacks the carbonyl carbon of the electrophile (e.g., an aromatic aldehyde). The resulting alkoxide intermediate is protonated to form an aldol-type adduct, which subsequently undergoes base-catalyzed elimination of a water molecule to generate the final condensed product. wikipedia.org The strong electron-withdrawing groups (Z) on the malonate facilitate deprotonation even with a mild base, preventing the self-condensation of the aldehyde or ketone reactant. wikipedia.org

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar reactions, such as the condensation of 4-nitrobenzaldehyde (B150856) with diethyl malonate or malononitrile. researchgate.netunifap.br These reactions are often efficient and can be promoted by various catalysts, including Lewis acids or mechanochemical (solvent-free) conditions. researchgate.netnih.gov

Table 1: Examples of Knoevenagel Condensation with Related Reagents

AldehydeActive Methylene CompoundCatalyst/ConditionsProductYield
2-MethoxybenzaldehydeThiobarbituric AcidPiperidine, EthanolSubstituted Enone-
4-NitrobenzaldehydeDiethyl MalonateSonicated Polymer CatalystDiethyl 2-(4-nitrobenzylidene)malonate~50-70%
Various BenzaldehydesMalononitrileMicrowave, MethanolSubstituted BenzylidenesGood
2-(1-phenylvinyl)benzaldehydeDimethyl MalonateTiCl₄-pyridineCyclized Indene Derivative79% nih.gov

This table presents data for analogous reactions to illustrate the general principles of Knoevenagel condensation.

Michael Additions

The stabilized carbanion generated from this compound is an excellent nucleophile for Michael (or 1,4-conjugate) additions. wikipedia.org In this reaction, the malonate enolate acts as a "Michael donor" and adds to the β-carbon of an α,β-unsaturated compound, the "Michael acceptor." adichemistry.com Common acceptors include enones, nitroolefins, and unsaturated esters. wikipedia.orgadichemistry.com

The reaction is thermodynamically controlled and is initiated by the formation of the malonate carbanion using a base. adichemistry.com This nucleophile then attacks the electron-deficient β-position of the acceptor, leading to the formation of a new enolate intermediate. Subsequent protonation yields the 1,4-adduct, which is a 1,5-dicarbonyl compound or a related functionalized structure. adichemistry.com The use of bifunctional organocatalysts, such as those derived from cinchonine, has been shown to be highly effective in promoting asymmetric Michael additions of dimethyl malonate to acceptors like β-nitrostyrene, yielding products with high enantioselectivity. rsc.org

Table 2: Representative Michael Additions Involving Malonate Esters

Michael DonorMichael AcceptorCatalyst/BaseProduct Type
Dimethyl Malonateβ-NitrostyreneBifunctional Cinchonine Derivativeγ-Nitro Ester
Diethyl MalonateMethyl Vinyl KetoneAlkoxide Base1,5-Dicarbonyl Compound
Dimethyl MalonateDimethyl EthylidenemalonateBifunctional Thiourea (B124793)Substituted Malonate
Dimethyl Malonate2-Cyclopenten-1-oneGa-Na-BINOL Complex3-Substituted Cyclopentanone

This table summarizes typical Michael addition reactions involving malonate esters as donors.

Aldol Condensations

Direct participation of malonate esters in a classical Aldol condensation is not typical, as this reaction characteristically involves the enolate of an aldehyde or ketone. However, the adducts formed from the reactions of this compound can be precursors for subsequent intramolecular Aldol condensations.

A prominent example of this is the Robinson annulation, which is a tandem sequence involving a Michael addition followed by an intramolecular Aldol condensation. adichemistry.com In a hypothetical scenario, the Michael adduct formed from the reaction of this compound with an enone like methyl vinyl ketone would generate a 1,5-dicarbonyl intermediate (after hydrolysis and decarboxylation of one ester group). This intermediate, under basic or acidic conditions, could then undergo an intramolecular Aldol reaction to form a six-membered cyclohexenone ring. Recent studies have detailed copper(II)-catalyzed tandem decarboxylative Michael/Aldol reactions between β-ketoacids and enones to form functionalized cyclohexenones in a single pot. nih.govcornell.edu

Intramolecular Cyclization Reactions

A critical aspect of the reactivity of substituted nitrophenylmalonates is their propensity to undergo intramolecular cyclization, typically following the chemical reduction of the nitro group. The substitution pattern on the aromatic ring is paramount in determining the structure of the resulting heterocyclic product.

It is essential to note that the specific structure of this compound, with the nitro group positioned para to the malonate substituent, precludes its direct cyclization into a standard oxindole (B195798) ring. Oxindole formation requires the precursor to be an ortho-nitrophenylmalonate, which upon reduction, places the resulting amino group in a position to attack the proximal ester carbonyl.

Formation of Oxindoles and Related Heterocycles

The synthesis of oxindoles from ortho-nitrophenylmalonate derivatives is a well-established synthetic route. The process begins with the reduction of the aromatic nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C) or with reducing metals in acidic media (e.g., Fe/acetic acid). The resulting ortho-aminophenylmalonate intermediate then undergoes a spontaneous or catalyzed intramolecular cyclization. The nucleophilic amino group attacks one of the electrophilic ester carbonyls, leading to the formation of a five-membered lactam ring and the elimination of an alcohol molecule (methanol, in this case) to furnish the oxindole structure.

For this compound, reduction of the nitro group would yield dimethyl (4-amino-3-methylphenyl)malonate. Due to the para relationship between the amino group and the malonate, direct intramolecular cyclization to a small ring is not feasible. However, this aniline derivative could serve as a precursor for other heterocyclic systems. For instance, through condensation reactions with β-dicarbonyl compounds, it could participate in syntheses of quinoline derivatives, such as the Combes or Conrad-Limpach syntheses. iipseries.orgslideshare.netderpharmachemica.com

Perkin Alicyclic Synthesis Analogs

The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid, such as cinnamic acid. wikipedia.org Aliphatic aldehydes are generally not used as they can undergo self-condensation. quora.comstackexchange.com

Stereochemical Aspects of Reactions

Many of the reactions involving this compound derivatives can be rendered stereoselective through the use of chiral catalysts, enabling control over the three-dimensional arrangement of the product's atoms. The field of asymmetric organocatalysis has been particularly impactful in this area. mdpi.com

The Michael addition is the most extensively studied of these reactions in a stereochemical context. The addition of a prochiral malonate nucleophile to a prochiral Michael acceptor can result in the formation of new stereocenters. By employing a chiral catalyst, it is possible to favor the formation of one enantiomer or diastereomer over the others.

Bifunctional catalysts, which possess both a Brønsted base site (to deprotonate the malonate) and a Brønsted acid/hydrogen-bond donor site (to activate the Michael acceptor), are highly effective. For example, chiral thioureas and squaramides derived from cinchona alkaloids or amino acids can activate nitroolefins towards nucleophilic attack while simultaneously orienting the malonate nucleophile, thereby controlling the facial selectivity of the addition. rsc.orgsemanticscholar.org This approach has successfully yielded Michael adducts with high levels of enantiomeric excess (ee). Similarly, heterobimetallic complexes, such as Shibasaki's Ga-Na-BINOL system, can act as both a Lewis acid and a Brønsted base to catalyze asymmetric Michael additions with excellent enantioselectivity. nih.govresearchgate.netnih.gov

Table 3: Catalytic Systems for Asymmetric Michael Additions of Malonates

Michael AcceptorCatalyst TypeChiral Ligand/MotifSolventEnantiomeric Excess (ee)
β-NitrostyreneBifunctional OrganocatalystCinchonine-ThioureaTolueneUp to 94%
Racemic NitroalkeneBifunctional OrganocatalystSquaramide-Up to 99:1 er
2-Cyclopenten-1-oneHeterobimetallic Complex(S)-BINOLTHF99%
α,β-Unsaturated AldehydesOrganocatalystProline Lithium Salt-High

This table highlights various successful strategies for controlling stereochemistry in Michael additions involving malonate nucleophiles.

Enantioselective Transformations and Chiral Malonates

The generation of chiral molecules from prochiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound serves as a prochiral substrate that can be transformed into valuable chiral building blocks through enantioselective reactions. A primary method for achieving this is the asymmetric Michael addition, where the malonate acts as a nucleophile.

Organocatalysis has emerged as a powerful tool for such transformations, offering a metal-free alternative to traditional methods. Chiral bifunctional organocatalysts, particularly those derived from Cinchona alkaloids or incorporating squaramide or thiourea moieties, have demonstrated high efficacy in promoting the enantioselective addition of malonates to various Michael acceptors, such as nitroolefins. rsc.orgeurekaselect.comencyclopedia.pub

In a typical reaction, the organocatalyst activates both the this compound and the electrophile (e.g., a nitrostyrene (B7858105) derivative) through hydrogen bonding interactions. The basic moiety of the catalyst, such as a tertiary amine, deprotonates the malonate to form a chiral enolate, which is stabilized and directed by the catalyst's chiral scaffold. Simultaneously, the acidic or hydrogen-bond donating part of the catalyst activates the nitroolefin, facilitating the nucleophilic attack. This dual activation model is crucial for achieving high stereocontrol. lookchem.commdpi.com

The table below illustrates the expected outcomes of an enantioselective Michael addition between this compound and a generic trans-β-nitrostyrene, catalyzed by different classes of organocatalysts. The data is representative of typical results reported in the literature for similar malonate additions.

Table 1: Representative Results for the Enantioselective Michael Addition

Catalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cinchona Alkaloid Derivative5Toluene25249290
Squaramide-based Catalyst2Dichloromethane0129594
Thiourea-based Catalyst10MTBE-20488892

The resulting chiral adducts, which are derivatives of this compound, are versatile intermediates. The nitro group can be reduced to an amine, and the malonate moiety can be further manipulated, for instance, by hydrolysis and decarboxylation to yield chiral carboxylic acids, which are precursors to a variety of biologically active compounds.

Racemization Mechanisms in Malonate Chemistry

The stereochemical stability of chiral malonate derivatives is a critical consideration, as racemization can lead to a loss of enantiopurity and diminish the utility of an enantioselective synthesis. The primary mechanism for the racemization of chiral α-substituted malonates, including derivatives of this compound, involves the formation of a planar, achiral enolate intermediate. youtube.com

A chiral malonate derivative with a stereocenter at the α-carbon can lose its stereochemical integrity under either acidic or basic conditions. The presence of two electron-withdrawing ester groups makes the α-proton acidic and thus susceptible to abstraction by a base.

Under basic conditions, a base can remove the α-proton, leading to the formation of a resonance-stabilized enolate. This enolate is planar at the former stereocenter. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture of the two enantiomers. The rate of racemization is dependent on the concentration and strength of the base, as well as the stability of the enolate intermediate. The presence of the electron-withdrawing nitrophenyl group would be expected to further stabilize the enolate, potentially facilitating racemization under milder basic conditions.

Acid-catalyzed racemization is also possible, proceeding through a planar enol intermediate. youtube.com Protonation of one of the carbonyl oxygens increases the acidity of the α-proton, which can then be removed by a weak base (such as the solvent or the conjugate base of the acid catalyst) to form the enol. Tautomerization back to the keto form can occur via protonation at the α-carbon from either face of the planar double bond, leading to racemization.

The stereochemical stability of the benzylic chiral center is crucial for the application of these chiral building blocks in asymmetric synthesis. chinesechemsoc.org Factors that can influence the rate of racemization include:

Temperature: Higher temperatures generally increase the rate of racemization.

Solvent: Polar, protic solvents can facilitate both acid- and base-catalyzed racemization by stabilizing charged intermediates and participating in proton transfer.

pH: Both strongly acidic and strongly basic conditions can promote racemization.

Electronic Effects: The electron-withdrawing nature of the 3-methyl-4-nitrophenyl group stabilizes the enolate intermediate, which can increase the rate of base-catalyzed racemization compared to derivatives with electron-donating groups.

Understanding these racemization pathways is essential for the handling and further transformation of chiral malonate derivatives to preserve their enantiomeric purity.

Advanced Spectroscopic Characterization and Structural Elucidation of Aryl Nitrophenyl Malonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and spatial arrangement of atoms within Dimethyl (3-methyl-4-nitrophenyl)malonate can be determined.

The ¹H NMR spectrum of this compound offers a definitive fingerprint of its proton environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the phenyl ring. The protons on the aromatic ring are expected to show distinct signals due to their unique electronic environments influenced by the nitro and methyl substituents. The malonate moiety will also exhibit characteristic signals for the methoxy (B1213986) and the methine protons.

A detailed analysis of a typical ¹H NMR spectrum for a related compound, Dimethyl (2-nitrophenyl)malonate, shows a doublet of doublets at δ 8.07 ppm, a triplet of doublets at δ 7.65 ppm, and a multiplet between δ 7.56-7.49 ppm, corresponding to the aromatic protons. A singlet at δ 5.33 ppm is assigned to the methine proton of the malonate group, and a singlet at δ 3.80 ppm corresponds to the six protons of the two methoxy groups. ub.edu For this compound, the expected chemical shifts would be influenced by the specific positions of the methyl and nitro groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2d1HAromatic H ortho to NO₂
~ 7.4 - 7.6dd1HAromatic H meta to NO₂ and ortho to methyl
~ 7.2 - 7.4d1HAromatic H ortho to methyl
~ 5.0 - 5.5s1HCH (malonate)
~ 3.7 - 3.9s6H2 x OCH₃
~ 2.4 - 2.6s3HAr-CH₃

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons will confirm the substitution pattern, while the signals for the carbonyl, methine, and methoxy carbons will verify the structure of the malonate portion.

For the analogous Dimethyl (2-nitrophenyl)malonate, the ¹³C NMR spectrum shows signals at δ 167.8 ppm (C=O), δ 148.9 ppm (C-NO₂), and various signals between δ 125.4 and 133.7 ppm for the other aromatic carbons. The methine carbon appears at δ 54.2 ppm, and the methoxy carbons at δ 53.3 ppm. ub.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 167 - 169C=O (ester)
~ 148 - 152Aromatic C-NO₂
~ 135 - 145Aromatic C-CH₃ & other quaternary C
~ 125 - 135Aromatic CH
~ 55 - 60CH (malonate)
~ 52 - 54OCH₃
~ 15 - 20Ar-CH₃

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₂H₁₃NO₆). The calculated exact mass for this compound is 267.0743 g/mol . hoffmanchemicals.com Experimental HRMS data would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like aryl nitrophenyl malonates, often producing the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing valuable structural information.

The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) or parts thereof (e.g., NO, O). For malonate esters, common fragmentation pathways include the loss of the alkoxy groups (OCH₃) or the entire ester functionality (COOCH₃). The fragmentation pattern for this compound would be a combination of these characteristic cleavages, allowing for the confirmation of the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show strong characteristic bands for the nitro group, the ester carbonyl groups, and the aromatic ring.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3100 - 3000C-H stretchAromatic
~ 3000 - 2850C-H stretchAliphatic (CH₃, CH)
~ 1750 - 1730C=O stretchEster
~ 1600, 1475C=C stretchAromatic Ring
~ 1530 - 1500N-O asymmetric stretchNitro
~ 1350 - 1330N-O symmetric stretchNitro
~ 1250 - 1000C-O stretchEster

Note: This is a predicted table based on characteristic group frequencies. Actual experimental values may vary.

The presence of strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching of the nitro group, along with a strong carbonyl absorption, would be key indicators of the compound's structure. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group.

Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by the distinct frequencies of its primary functional groups: the nitro group, the two ester groups, and the substituted aromatic ring. While a specific experimental spectrum for this exact compound is not publicly available, the characteristic absorption bands can be reliably predicted based on data from closely related molecules, such as other nitrophenols and malonic esters. researchgate.netresearchgate.netlongdom.org

The nitro group (NO₂) typically exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). researchgate.net The ester functionalities are identified by the strong carbonyl (C=O) stretching absorption, which is a hallmark of ester groups in IR spectra. The C-O single bond stretching vibrations of the ester group also produce characteristic bands. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations.

Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1500 - 1580 Strong
Nitro (NO₂) Symmetric Stretch 1310 - 1350 Strong
Ester (C=O) Carbonyl Stretch 1735 - 1755 Strong
Ester (C-O) Asymmetric Stretch 1200 - 1300 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and the solid-state packing of the molecule.

Analysis of Ligand Coordination Modes

The malonate portion of this compound can be deprotonated to form a versatile dianionic ligand capable of coordinating with metal ions in numerous ways. The coordination chemistry of malonate and its derivatives is extensive, showcasing a variety of binding modes. journal-vniispk.ruresearchgate.net These modes range from simple chelation to complex bridging structures that form coordination polymers. acs.org

The malonate dianion can function as:

A bidentate chelating ligand: Both carboxylate oxygen atoms from the same malonate molecule bind to a single metal center, forming a stable six-membered ring.

A monodentate ligand: Only one carboxylate oxygen atom coordinates to the metal center.

A bridging ligand: The malonate connects two or more metal centers. This can occur in several conformations (e.g., syn-syn, syn-anti, anti-anti), leading to the formation of dimers, chains, layers, or three-dimensional frameworks. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in publicly accessible databases, its solid-state conformation and intermolecular interactions can be reliably inferred from the crystallographic analysis of closely related nitrophenyl derivatives and substituted malonates.

Molecular Conformation and Torsional Angles

The three-dimensional shape of the molecule is largely defined by the torsional angles between the planar aromatic ring and its substituents—the nitro group and the dimethyl malonate group. In many nitrophenyl derivatives, the nitro group is twisted slightly out of the plane of the phenyl ring. mdpi.com The degree of this rotation is influenced by steric hindrance from adjacent substituents and by crystal packing forces. researchgate.net For a 3-methyl-4-nitrophenyl group, the steric clash between the methyl group and the nitro group would likely result in a significant torsional angle.

Table 2: Typical Torsional Angles in Related Aryl Nitro Compounds

Torsion Angle Description Typical Range (°) Factors Influencing Angle
C-C-N-O Dihedral angle between the phenyl ring and the nitro group 5 - 45 Steric hindrance from ortho-substituents, crystal packing

Note: These values are illustrative and derived from analogous structures. The actual angles in this compound may vary.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to be held together by a network of weak intermolecular forces. Given the functional groups present, the most significant interactions are likely to be weak C-H···O hydrogen bonds. In these interactions, the hydrogen atoms on the methyl groups (both on the ring and the esters) and the aromatic ring can act as donors, while the oxygen atoms of the nitro and carbonyl groups can act as acceptors. acs.org

Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules may contribute to the stability of the crystal packing. The parallel or offset stacking of aromatic rings is a common feature in the crystal structures of such compounds. The interplay of these C-H···O bonds and π-π interactions dictates the final three-dimensional supramolecular architecture. acs.org

Computational Chemistry and Theoretical Studies on Malonate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular structure and reactivity. These methods can be broadly categorized into Density Functional Theory (DFT), Ab Initio, and semiempirical methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

In the study of malonate systems, DFT calculations are instrumental in several key areas. For instance, DFT can be used to optimize the molecular geometry of Dimethyl (3-Methyl-4-nitrophenyl)malonate, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A hypothetical DFT study on this compound might involve the use of a functional such as B3LYP with a basis set like 6-31G*. The results could provide insights into the effects of the nitro and methyl substituents on the electronic properties of the phenylmalonate core.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment4.2 D

Note: This data is illustrative and represents typical values that might be obtained from a DFT calculation.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate results, especially for smaller molecules. For a molecule the size of this compound, these methods might be used to benchmark the results from less computationally intensive methods.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. These methods could be used for preliminary conformational searches of this compound before more accurate methods are applied to the most stable conformers.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques that are used to study the behavior of molecules and molecular systems. These approaches are particularly valuable for understanding intermolecular interactions and dynamic processes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as a malonate derivative, might interact with a biological target, typically a protein or nucleic acid.

In the context of this compound, molecular docking could be used to explore its potential interactions with a specific enzyme or receptor. The docking simulation would predict the binding mode and affinity of the molecule within the active site of the target. The results of such a study could provide insights into the types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are important for binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity-7.2 kcal/mol
Key Interacting ResiduesTyr123, Phe256, Arg301
Types of InteractionsHydrogen bond with Arg301, Pi-stacking with Phe256

Note: This data is for illustrative purposes only.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can identify the key structural features required for a desired biological effect.

For this compound, a hypothetical SAR study might involve synthesizing a series of analogues with different substituents on the phenyl ring or modifications to the malonate ester groups. The biological activity of these analogues would then be tested, and the results used to build a model that relates structural features to activity.

Chirality-Activity Relationship (CAR) is a specific aspect of SAR that deals with the influence of stereochemistry on biological activity. Since this compound is chiral, its two enantiomers could exhibit different biological activities. A CAR study would involve the separation of the enantiomers and the evaluation of their individual activities.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energies, and the most stable conformation is the one with the lowest energy.

For this compound, conformational analysis can be performed using computational methods to identify the low-energy conformations. This typically involves a systematic or random search of the conformational space, followed by energy minimization of the resulting structures using methods like molecular mechanics or quantum mechanics. Understanding the preferred conformation of the molecule is important as it can influence its physical properties and its ability to interact with other molecules.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights into the energetic landscapes and the structures of transient species that are often difficult to characterize experimentally. For malonate systems, including this compound, computational methods are instrumental in elucidating reaction pathways, identifying transition states, and understanding the factors that govern reactivity.

Computational thermochemistry and kinetics are essential for quantitatively describing chemical reactions. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory) are employed to calculate the thermodynamic properties of reactants, products, and transition states. These calculations allow for the determination of key kinetic parameters, such as activation energies (Ea) and reaction rate constants.

A common reaction of malonate derivatives is decarboxylation, which is crucial in the malonic ester synthesis. While this compound itself is not a carboxylic acid and thus does not directly undergo decarboxylation, its corresponding hydrolyzed and decarboxylated products are of synthetic interest. Computational studies on analogous malonic acids and their esters provide a framework for understanding the energetic requirements of such transformations.

For instance, DFT calculations have been used to explore the decarboxylation of malonic acid and its derivatives. These studies reveal that the reaction often proceeds through a cyclic transition state. The calculated activation energies for these processes are critical for predicting reaction rates under different conditions.

Table 1: Representative Calculated Activation Energies for Decarboxylation of a Malonic Acid Derivative

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-311+G(d,p)PCM (Water)28.5
M06-2Xdef2-TZVPSMD (Water)27.9
G4(MP2)-Gas Phase30.2

Note: The data in this table is representative of values found in the literature for analogous malonic acid systems and is intended to be illustrative for the theoretical study of this compound derivatives.

These computational approaches can be theoretically applied to the reactions of this compound, such as hydrolysis followed by decarboxylation, to predict the reaction kinetics and thermodynamics. The presence of the 3-methyl and 4-nitrophenyl substituents would be expected to influence the electronic properties and steric environment of the malonate core, thereby affecting the reaction barriers.

Studies on Tautomerism and Isomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in the chemistry of carbonyl compounds. For malonates, the most significant form of tautomerism is the keto-enol equilibrium.

This compound primarily exists in the diketo form. However, it can establish an equilibrium with its enol tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substituents. masterorganicchemistry.com

Computational methods are well-suited to investigate the relative stabilities of the keto and enol tautomers. By calculating the Gibbs free energy difference (ΔG) between the two forms, the equilibrium constant (Keq) can be predicted. For simple dialkyl malonates, the diketo form is generally more stable. However, the presence of the aromatic ring and the electron-withdrawing nitro group in this compound could potentially influence the stability of the enol form through resonance and inductive effects.

Table 2: Theoretical Relative Energies and Equilibrium Data for Keto-Enol Tautomerism of a Generic Dialkyl Malonate

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)Predicted Keq at 298 K
DiketoB3LYP6-31G(d)0.00-
EnolB3LYP6-31G(d)+10.51.5 x 10-8

Note: This table presents illustrative data for a generic dialkyl malonate system to provide a theoretical context for this compound.

Computational studies on similar β-dicarbonyl compounds have shown that polar solvents tend to favor the more polar keto form, while nonpolar solvents can shift the equilibrium slightly towards the enol form. orientjchem.org Theoretical investigations into the keto-enol equilibrium of this compound would involve geometry optimization of both tautomers, followed by frequency calculations to obtain thermodynamic data.

Electronic Structure and Optoelectronic Property Prediction

The electronic properties of this compound are largely dictated by the interplay between the malonate moiety and the substituted phenyl ring. The 4-nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and potential optoelectronic applications of the molecule.

Computational quantum chemistry methods, particularly DFT and its time-dependent extension (TD-DFT), are invaluable for predicting the electronic structure and optoelectronic properties of molecules. These methods can calculate frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and electronic transition energies, which are related to the UV-Visible absorption spectrum.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the malonate portion, while the LUMO is anticipated to be concentrated on the nitrophenyl moiety, characteristic of a charge-transfer system. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and the electronic excitation energy.

Furthermore, computational methods can predict nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β). The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the phenyl ring suggests that this compound could exhibit NLO properties.

Table 3: Predicted Electronic Properties for a Structurally Similar Nitroaromatic Compound

PropertyComputational MethodBasis SetPredicted Value
HOMO EnergyB3LYP6-311++G(d,p)-7.8 eV
LUMO EnergyB3LYP6-311++G(d,p)-3.5 eV
HOMO-LUMO GapB3LYP6-311++G(d,p)4.3 eV
First Hyperpolarizability (β)B3LYP6-311++G(d,p)15 x 10-30 esu

Note: The data presented is for a model nitroaromatic system analogous to the substituted phenyl part of this compound and serves as a theoretical illustration.

Theoretical calculations of the electronic absorption spectrum using TD-DFT would provide insights into the low-lying electronic transitions, which are likely to be dominated by π-π* and intramolecular charge transfer (ICT) transitions involving the nitrophenyl group. These predictions are crucial for understanding the photophysical behavior of the compound and for designing materials with specific optical properties.

Applications of Dimethyl 3 Methyl 4 Nitrophenyl Malonate in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The presence of both a nitro group and a malonate functional group on the same aromatic ring makes Dimethyl (3-methyl-4-nitrophenyl)malonate a promising precursor for the synthesis of various heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which can then react intramolecularly with the malonate moiety or its derivatives to form a new ring.

Synthesis of Oxindoles and Spirooxindoles

The synthesis of oxindoles is a hallmark application of 2-nitrophenylmalonate esters. The process typically involves a tandem reaction sequence initiated by the reduction of the nitro group. Although specific studies detailing the use of this compound were not found, the conversion of analogous compounds like Dimethyl (4-chloro-2-nitrophenyl)malonate to oxindole (B195798) derivatives is well-documented. google.comgoogle.com

The general mechanism proceeds through the catalytic hydrogenation of the 2-nitroarylmalonate diester. This reduction forms a 2-aminoarylmalonate diester intermediate. This intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization (aminolysis) to form a 3-carbomethoxy oxindole. Subsequent hydrolysis and decarboxylation of the remaining ester group yield the final oxindole product. google.com This entire sequence can often be performed in a single pot, making it an efficient process. google.com

For instance, 6-Chloro-2-oxindole has been successfully prepared from Dimethyl 4-Chloro-2-nitrophenyl malonate. The process involves catalytic hydrogenation using Platinum on carbon (Pt/C) in acetic acid, followed by heating to facilitate cyclization, hydrolysis, and decarboxylation. google.com

Table 1: Synthesis of 6-Chloro-2-oxindole from a Dimethyl nitrophenylmalonate Analog

Starting Material Reagents and Conditions Product Yield Reference
Dimethyl 4-Chloro-2-nitrophenyl malonate 1. 5% Pt/C, H₂ (75 psig), Acetic Acid, 65°C 6-Chloro-2-oxindole 71% google.com

This established synthetic route strongly suggests that this compound could be similarly converted to 5-methyl-oxindole, a valuable heterocyclic core in medicinal chemistry. The spirooxindole framework, a privileged scaffold in many natural products and bioactive molecules, is also accessible through elaborations of this chemistry. nih.gov

Preparation of Pyridazinone Derivatives

Pyridazinone derivatives are another class of heterocyclic compounds that are significant in medicinal chemistry due to their wide range of biological activities, including cardiovascular and anti-inflammatory properties. scholarsresearchlibrary.comnih.gov The synthesis of pyridazinones often involves the condensation of a dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. scholarsresearchlibrary.com

While direct synthesis of pyridazinones from this compound is not explicitly described in the reviewed literature, related malonic esters are known to participate in reactions to form pyridazinone rings. For example, dimethyl malonate reacts with 4,4-dichloro-1,2-diazabuta-1,3-dienes in the presence of a base to afford highly functionalized pyridazinone derivatives in high yields. researchgate.net This suggests a potential pathway where the malonate moiety of the title compound could be harnessed for pyridazinone synthesis after suitable modification.

Precursor in the Synthesis of Carboxylic Acids and Esters

The malonate group is a classic synthon for the preparation of carboxylic acids and their esters through hydrolysis and decarboxylation.

Substituted Acetic Acid Derivatization

This compound can serve as a direct precursor to (3-methyl-4-nitrophenyl)acetic acid. This transformation is a standard procedure for malonic esters, known as the malonic ester synthesis, which involves saponification of the diester to a dicarboxylic acid, followed by decarboxylation upon heating.

A closely related procedure has been demonstrated for Dimethyl-(4-chloro-2-nitrophenyl)malonate. google.com Heating this compound in a mixture of acetic acid and concentrated hydrochloric acid leads to the simultaneous hydrolysis of both methyl ester groups and decarboxylation to yield 4-chloro-2-nitrophenylacetic acid. google.com This method is efficient for producing substituted phenylacetic acids, which are important intermediates in the pharmaceutical industry.

Table 2: Conversion of a Dimethyl nitrophenylmalonate Analog to the Corresponding Acetic Acid

Starting Material Reagents and Conditions Product Reference

This established protocol indicates that this compound could be readily converted to (3-methyl-4-nitrophenyl)acetic acid, providing access to a key building block for further synthetic transformations.

Synthesis of Propionic Acid Derivatives

The synthesis of propionic acid derivatives from malonates typically requires an additional alkylation step at the central carbon of the malonate group before the hydrolysis and decarboxylation sequence. The acidic proton of the CH₂ group in the malonate can be removed by a suitable base to form a nucleophilic enolate, which can then be alkylated with an electrophile like methyl iodide.

Intermediate in the Formation of Advanced Organic Molecules

The functional handles present in this compound make it a valuable intermediate for constructing more complex and advanced organic molecules. The syntheses of oxindoles and substituted carboxylic acids described previously are themselves pathways to advanced molecules.

Synthesis of Biologically Relevant Scaffolds

The structural attributes of this compound make it a valuable precursor for the synthesis of heterocyclic compounds and other molecular frameworks that are of significant interest in medicinal chemistry and drug discovery. The presence of the nitro group and the malonate functionality allows for a variety of chemical transformations, leading to the formation of diverse and complex structures.

One of the key applications of this compound lies in its use as a starting material for the synthesis of various heterocyclic systems. For instance, substituted phenylmalonates can undergo cyclization reactions to form quinolone derivatives, which are a class of compounds known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific substitution pattern of this compound can influence the properties and potential therapeutic applications of the resulting quinolone scaffolds.

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amino group, which opens up avenues for further functionalization and the introduction of diverse substituents. This amino intermediate can be a crucial component in the synthesis of benzodiazepines, a class of psychoactive drugs, as well as other nitrogen-containing heterocyclic scaffolds that are prevalent in many pharmaceuticals.

The malonate portion of the molecule is also highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be utilized in Michael additions, allowing for the introduction of the substituted phenyl moiety into larger and more complex molecular systems. This strategy is often employed in the synthesis of natural product analogues and other biologically active compounds.

Biologically Relevant Scaffold Synthetic Application of this compound Potential Therapeutic Area
Quinolone DerivativesPrecursor in cyclization reactions.Antibacterial, Antiviral, Anticancer
BenzodiazepinesIntermediate after reduction of the nitro group.Anxiolytic, Anticonvulsant
Nitrogen-containing HeterocyclesVersatile building block for various heterocyclic systems.Diverse therapeutic applications

Development of Specialty Chemicals and Intermediates

Beyond its applications in the synthesis of biologically active molecules, this compound also serves as a key intermediate in the production of a range of specialty chemicals. These chemicals may find use in various industries, including materials science, agrochemicals, and the manufacturing of fine chemicals.

The reactivity of the malonate group allows for its conversion into a variety of other functional groups. For instance, hydrolysis and decarboxylation of the malonate can lead to the formation of a substituted phenylacetic acid derivative. These types of compounds are valuable intermediates in the synthesis of various industrial chemicals, including certain types of dyes, fragrances, and polymers.

The nitroaromatic portion of the molecule also plays a crucial role in its utility as a specialty chemical intermediate. The nitro group can be transformed into a wide array of other functional groups, such as amines, azides, and hydroxylamines, each providing a unique handle for further chemical modifications. This versatility makes this compound a valuable starting material for the creation of a diverse library of substituted aromatic compounds with tailored properties.

In the agrochemical industry, nitroaromatic compounds are often used as precursors for the synthesis of herbicides, insecticides, and fungicides. The specific substitution pattern on the phenyl ring of this compound can be strategically chosen to optimize the biological activity and selectivity of the final agrochemical product.

Specialty Chemical/Intermediate Synthetic Transformation of this compound Industrial Application
Substituted Phenylacetic AcidsHydrolysis and decarboxylation of the malonate group.Dyes, Fragrances, Polymers
Functionalized AnilinesReduction of the nitro group.Fine Chemicals, Agrochemicals
Diverse Aromatic CompoundsVarious transformations of the nitro group.Materials Science, Chemical Synthesis

Q & A

Q. What are the key synthetic pathways for preparing dimethyl (3-methyl-4-nitrophenyl)malonate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification or transesterification reactions involving malonic acid derivatives and substituted phenols. For example, diethyl aminomethylenemalonate analogs have been used in cyclocondensation reactions with ketones under acidic conditions (e.g., toluene-4-sulfonic acid in toluene at 135°C under nitrogen) to form structurally related malonate esters . Optimizing catalysts (e.g., p-toluenesulfonic acid), solvent systems (e.g., toluene with Dean-Stark traps), and temperature (prolonged reflux) is critical for maximizing yield. Column chromatography (silica gel, hexane/ethyl acetate) is typically used for purification .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.80 ppm for aromatic protons, δ 195.3 ppm for carbonyl carbons) confirm structural integrity .
  • Mass Spectrometry (MS): High-resolution MS (e.g., NIST databases) validates molecular weight and fragmentation patterns .
  • Chromatography: HPLC or GC-MS ensures purity, especially when isolating intermediates from side products (e.g., bicyclic byproducts under thermal vs. sonochemical conditions) .

Q. What safety protocols are essential when handling this compound?

  • Toxicity: While specific toxicity data for this compound is limited, dimethyl malonate analogs are classified as low-priority substances (LPS) under EPA guidelines due to low bioaccumulation potential .
  • Handling: Use fume hoods, nitrile gloves, and eye protection. In case of inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How do electron transfer mechanisms govern the reactivity of this compound in radical-mediated reactions?

In arylations involving malonate esters, manganese(III) triacetate facilitates electron transfer, generating malonyl radicals that couple with aromatic substrates. Sonochemical switching (e.g., ultrasound irradiation) alters reaction pathways, favoring cyclization over intermolecular coupling (e.g., forming bicyclic compounds vs. linear products) . Computational studies (DFT) can model radical stability and regioselectivity, while ESR spectroscopy experimentally validates radical intermediates.

Q. How can computational tools optimize the design of malonate-based catalysts or ligands?

  • Molecular Dynamics (MD): Simulate steric and electronic effects of the 3-methyl-4-nitrophenyl group on substrate binding .
  • Docking Studies: Predict interactions with enzymes (e.g., esterases) for biocatalytic applications .
  • Reactor Simulation Software: Model kinetics of multi-step syntheses (e.g., integrating nitro-group reduction with esterification) .

Q. What methodologies resolve contradictions in environmental hazard assessments for malonate derivatives?

Q. How to design experiments isolating the effects of the nitro group in this compound on photodegradation?

  • Controlled Variables: Compare degradation rates under UV light (λ = 254–365 nm) with/without nitro-group reduction (e.g., catalytic hydrogenation to amine derivatives).
  • Analytical Tools: Use LC-MS/MS to track nitro-to-nitrite/nitrate transformations and identify transient intermediates .
  • Statistical Design: Apply factorial design (e.g., 2³ factorial for pH, light intensity, catalyst concentration) to quantify interaction effects .

Q. What advanced separation techniques improve the scalability of malonate ester purification?

  • Membrane Technologies: Nanofiltration (MWCO 200–500 Da) separates malonate esters from low-MW byproducts .
  • Continuous Flow Systems: Microreactors with in-line IR monitoring enable real-time adjustment of reaction parameters (e.g., residence time, temperature) to minimize impurities .

Data Interpretation and Validation

Q. How to reconcile discrepancies in NMR data for malonate derivatives across studies?

  • Standardization: Use internal references (e.g., TMS) and consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆ shifts).
  • Collaborative Validation: Cross-check spectra with repositories like NIST Chemistry WebBook .
  • Dynamic Effects: Account for rotameric equilibria (e.g., ester carbonyls) using variable-temperature NMR .

Q. What statistical frameworks are robust for analyzing malonate reactivity datasets with high variability?

  • Multivariate Analysis: PCA or PLS-regression identifies dominant factors (e.g., solvent polarity, substituent electronegativity) influencing reaction outcomes .
  • Error Propagation Models: Quantify uncertainty in kinetic parameters (e.g., Arrhenius pre-exponential factors) using Monte Carlo simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.